2-Amino-3,6-dibromopyridine
Overview
Description
2-Amino-3,6-dibromopyridine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms and an amino group attached to the pyridine ring. It is used in various fields of scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3,6-dibromopyridine can be synthesized through several methods. One common method involves the bromination of 2-aminopyridine. The process typically involves the use of bromine in a polar protic solvent such as acetic acid. The reaction is carried out at low temperatures to control the addition of bromine atoms to the pyridine ring .
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This method is preferred for its higher yield and selectivity. The reaction is carried out in an organic solvent such as dichloromethane under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or organomagnesium compounds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane
Substitution: Organolithium or organomagnesium reagents in anhydrous conditions.
Coupling: Palladium catalysts in the presence of base and organoboron reagents.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Brominated Derivatives: Formed through controlled bromination.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Amino-3,6-dibromopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dibromopyridine involves its interaction with various molecular targets. The bromine atoms and the amino group play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromopyridine: Similar structure but with bromine atoms at different positions.
2-Amino-5-bromopyridine: Contains only one bromine atom.
3-Amino-2,6-dibromopyridine: Similar structure but with the amino group at a different position.
Uniqueness
2-Amino-3,6-dibromopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 3 and 6 positions and the amino group at the 2 position makes it a versatile compound for various applications .
Properties
IUPAC Name |
3,6-dibromopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZDECJPDYNENP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361243 | |
Record name | 2-AMINO-3,6-DIBROMOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503425-86-3 | |
Record name | 2-AMINO-3,6-DIBROMOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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